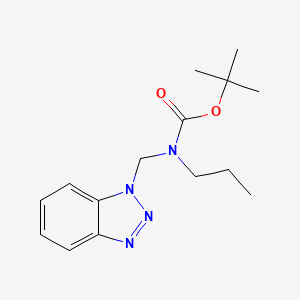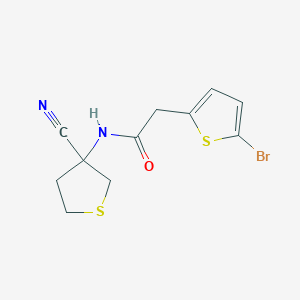
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases. Additionally, this compound has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide involves several steps. The first step is the synthesis of 5-bromothiophene-2-carboxylic acid, which is then reacted with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with N-(3-mercapto-1,2,4-triazol-5-yl)acetamide to form the final product, 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide.
Scientific Research Applications
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c12-9-2-1-8(17-9)5-10(15)14-11(6-13)3-4-16-7-11/h1-2H,3-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZUJLNNBXZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)

![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)

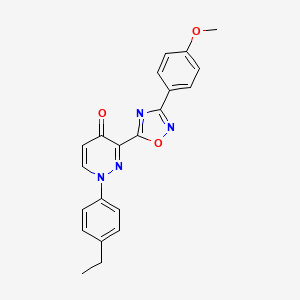

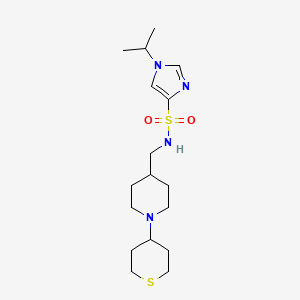
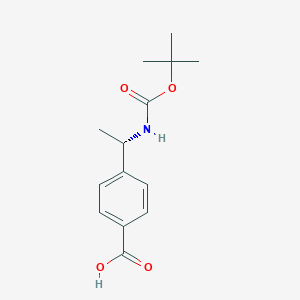
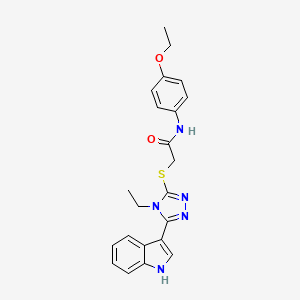
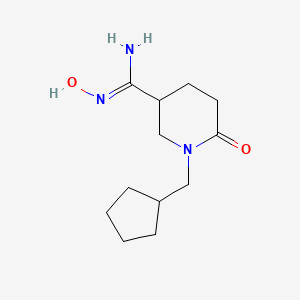
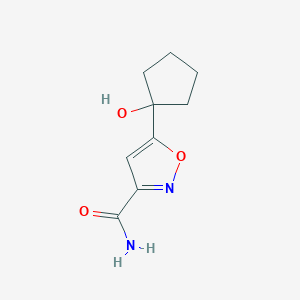
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)
